molecular formula C16H18N4O4S B11328548 (5Z)-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione

(5Z)-5-[5-(3,4-dimethoxyphenyl)pyrazolidin-3-ylidene]-1-methyl-2-sulfanylpyrimidine-4,6(1H,5H)-dione

Cat. No.: B11328548
M. Wt: 362.4 g/mol
InChI Key: MAHSFZDPYDOYPY-UHFFFAOYSA-N
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Description

The compound 5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a pyrazole ring with a tetrahydropyrimidinone moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by reacting 3,4-dimethoxyphenylhydrazine with an appropriate β-diketone under acidic conditions.

    Construction of the tetrahydropyrimidinone ring: This involves the cyclization of the intermediate pyrazole derivative with thiourea and an aldehyde in the presence of a base such as sodium ethoxide.

    Hydroxylation and methylation: The final steps include hydroxylation and methylation reactions to introduce the hydroxy and methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced forms of the original compound.

    Substitution: Alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features but lacking the pyrazole and tetrahydropyrimidinone rings.

    5-(3,4-Dimethoxyphenyl)-1H-pyrazole: Contains the pyrazole ring but lacks the tetrahydropyrimidinone moiety.

    6-Hydroxy-3-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-4-one: Contains the tetrahydropyrimidinone ring but lacks the pyrazole and dimethoxyphenyl groups.

Uniqueness

The uniqueness of 5-[5-(3,4-DIMETHOXYPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-6-HYDROXY-3-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE lies in its combination of structural features from both the pyrazole and tetrahydropyrimidinone rings, which imparts unique chemical and biological properties not found in simpler analogues.

Properties

Molecular Formula

C16H18N4O4S

Molecular Weight

362.4 g/mol

IUPAC Name

5-[5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1-methyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C16H18N4O4S/c1-20-15(22)13(14(21)17-16(20)25)10-7-9(18-19-10)8-4-5-11(23-2)12(6-8)24-3/h4-6,9,18,22H,7H2,1-3H3,(H,17,21,25)

InChI Key

MAHSFZDPYDOYPY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=O)NC1=S)C2=NNC(C2)C3=CC(=C(C=C3)OC)OC)O

Origin of Product

United States

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